(-)-Isopinocampheylborane TMEDA complex

Catalog No.
S1902368
CAS No.
67826-92-0
M.F
C26H50B2N2
M. Wt
412.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Isopinocampheylborane TMEDA complex

CAS Number

67826-92-0

Product Name

(-)-Isopinocampheylborane TMEDA complex

Molecular Formula

C26H50B2N2

Molecular Weight

412.3 g/mol

InChI

InChI=1S/2C10H17B.C6H16N2/c2*1-6-8-4-7(5-9(6)11)10(8,2)3;1-7(2)5-6-8(3)4/h2*6-9H,4-5H2,1-3H3;5-6H2,1-4H3/t2*6-,7+,8-,9-;/m00./s1

InChI Key

YIPGSNPACSKQKJ-NCHGFZPDSA-N

SMILES

[B]C1CC2CC(C1C)C2(C)C.[B]C1CC2CC(C1C)C2(C)C.CN(C)CCN(C)C

Canonical SMILES

[B]C1CC2CC(C1C)C2(C)C.[B]C1CC2CC(C1C)C2(C)C.CN(C)CCN(C)C

Isomeric SMILES

[B][C@H]1C[C@H]2C[C@@H]([C@@H]1C)C2(C)C.[B][C@H]1C[C@H]2C[C@@H]([C@@H]1C)C2(C)C.CN(C)CCN(C)C

Asymmetric synthesis refers to the formation of molecules with one or more chiral centers, where the desired product is preferentially formed in one specific enantiomeric form. Enantiomers are mirror image molecules with identical properties except for their interaction with polarized light and other chiral molecules. Many drugs and other biologically active molecules are only effective in one enantiomeric form.

Here are some specific research applications of (-)-Isopinocampheylborane TMEDA complex:

  • Hydroboration reactions: The complex can catalyze the hydroboration of alkenes, introducing a boron atom and a hydrogen atom to the double bond in a stereoselective manner. This reaction is useful for creating new carbon-carbon bonds with defined stereochemistry.
  • Reduction reactions: The complex can be used as a Lewis acid to activate carbonyl groups in aldehydes and ketones, making them more susceptible to reduction with hydride reagents. This reaction is useful for converting carbonyl groups to alcohols with control over stereochemistry.
  • Aldol reactions: The complex can catalyze aldol reactions between enones (alkenes with a ketone functional group) and aldehydes or ketones. Aldol reactions are a powerful tool for carbon-carbon bond formation. The chirality of the complex can influence the stereochemical outcome of the aldol reaction.
  • Origin: Synthesized from (-)-isopinocampheol, a naturally occurring alcohol found in pine trees [].
  • Significance: (-)-Ipc2BTMEDA serves as a chiral Lewis acid catalyst, enabling the introduction of a boron atom with high enantioselectivity (preference for one enantiomer) in organic molecules []. This precise control over chirality is crucial for synthesizing pharmaceuticals and other complex molecules.

Molecular Structure Analysis

  • The molecule comprises two (-)-isopinocampheylborane units linked by a tetramethylethylenediamine (TMEDA) ligand [].
  • Key features:
    • The (-)-isopinocampheyl group provides a chiral environment around the boron atom [].
    • The TMEDA ligand helps stabilize the Lewis acidic boron center and enhances its reactivity [].

Chemical Reactions Analysis

  • Synthesis:

    (-)-Isopinocampheol + BH3•THF --> (-)-Ipc2BH + THF(-)-Ipc2BH + TMEDA --> (-)-Ipc2BTMEDA

    (THF = tetrahydrofuran) []

  • Hydroboration

    (-)-Ipc2BTMEDA reacts with alkenes to form chiral organoboranes. The chirality of the product is determined by the (-)-isopinocampheyl group [].

    (-)-Ipc2BTMEDA + alkene --> (-)-Ipc2BH-alkane

    Organoboranes can be further transformed into various functional groups like alcohols, amines, and alkanes with high stereochemical control.

Physical and Chemical Properties

  • Appearance: White to off-white powder or crystals [].
  • Melting point: 141°C [].
  • Specific rotation: [α]20/D -55.0 to -62.0 deg (c=1, CHCl3) [].
  • Solubility: Soluble in organic solvents like dichloromethane, THF, and diethyl ether [].
  • Stability: Moisture sensitive, needs to be stored under an inert atmosphere [].

During hydroboration, the Lewis acidic boron in (-)-Ipc2BTMEDA interacts with the pi-bond of an alkene. The chirality of the (-)-isopinocampheyl group directs the addition of the boron atom to one face of the alkene, leading to a stereoselective product [].

  • Flammable solid [].
  • Causes skin and eye irritation [].
  • Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood [].

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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